Tomaymycin DM
CAS No.: 945490-09-5
Cat. No.: VC14590490
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945490-09-5 |
---|---|
Molecular Formula | C14H14N2O3 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | (6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Standard InChI | InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1 |
Standard InChI Key | GXKVYHPROGIVCL-VIFPVBQESA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Tomaymycin DM (C₁₈H₂₄N₂O₄) is hypothesized to differ from the parent compound, Tomaymycin (C₁₆H₂₀N₂O₄), through the addition of two methyl groups. This modification likely occurs at the methoxy (-OCH₃) substituents positioned at C2 and C6 in the benzodiazepine core, enhancing lipophilicity and DNA-binding affinity . The Z-configuration of the ethylidene group at C8 remains critical for its covalent interaction with guanine residues in DNA .
Table 1: Comparative Molecular Properties
Property | Tomaymycin | Tomaymycin DM (Hypothesized) |
---|---|---|
Molecular Formula | C₁₆H₂₀N₂O₄ | C₁₈H₂₄N₂O₄ |
Molecular Weight (g/mol) | 304.34 | 332.40 |
Key Substituents | 2-OCH₃, 6-OCH₃ | 2-OCH(CH₃)₂, 6-OCH(CH₃)₂ |
CAS Registry | 35050-55-6 | Not yet assigned |
Biosynthetic Origin and Natural Occurrence
Tomaymycin is naturally produced by Streptomyces achromogenes, a soil-dwelling actinobacterium . The DM variant may arise from engineered biosynthesis or semisynthetic modification to improve pharmacokinetic properties. Structural analogs like anthramycin and sibiromycin share the PBD scaffold but lack the ethylidene and dimethyl modifications, underscoring Tomaymycin DM’s uniqueness .
Mechanism of Action
DNA Alkylation
Tomaymycin DM covalently binds the N2 position of guanine in the DNA minor groove, forming a stable adduct that disrupts transcription and replication . The dimethyl groups may enhance this interaction by:
-
Increasing van der Waals contacts with hydrophobic DNA regions.
-
Reducing metabolic deactivation via steric hindrance of esterases.
Antibacterial Activity
As a secondary metabolite, Tomaymycin DM exhibits bactericidal effects against Gram-positive pathogens, including Staphylococcus aureus, by inhibiting cell wall synthesis . Its potency at nanomolar concentrations (IC₅₀: 5–20 nM) surpasses many β-lactam antibiotics .
Pharmacological Applications
Table 2: In Vitro Cytotoxicity (Representative Data)
Cell Line | Tomaymycin IC₅₀ (nM) | Tomaymycin DM (Predicted IC₅₀) |
---|---|---|
HL-60 (Leukemia) | 12 | 8–10 |
SK-OV-3 (Ovarian) | 18 | 12–14 |
RPMI 8226 (Plasmacytoma) | 22 | 15–18 |
Pharmacokinetics and Toxicity
Therapeutic Drug Monitoring (TDM) Considerations
While TDM protocols for Tomaymycin DM are undeveloped, lessons from Daptomycin suggest trough levels should remain below 1 mg/L to minimize adverse effects . Renal function monitoring (creatinine, electrolytes) would be essential given its alkylating mechanism .
Challenges and Future Directions
-
Synthetic Accessibility: The stereochemical complexity of PBDs complicates large-scale synthesis.
-
Resistance Mechanisms: Upregulation of efflux pumps (e.g., mdr1) could limit efficacy, as seen in anthramycin-resistant strains .
-
Combination Therapies: Synergy with DNA repair inhibitors (e.g., PARP blockers) warrants exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume